2'-Iodo-4'-methoxyacetophenone
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Overview
Description
2’-Iodo-4’-methoxyacetophenone is an organic compound with the linear formula CH3OC6H3ICOCH3 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2’-Iodo-4’-methoxyacetophenone is represented by the linear formula CH3OC6H3ICOCH3 . The molecular weight is 276.07 g/mol . The SMILES string for this compound is COc1ccc (cc1I)C ©=O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Iodo-4’-methoxyacetophenone include a molecular weight of 276.07 g/mol . The compound is likely solid at room temperature, as suggested by the mention of a melting point (mp 101-105 °C (lit.)) .Scientific Research Applications
Synthesis and Structural Analysis
2'-Iodo-4'-methoxyacetophenone has been studied for its synthesis and structural properties. For instance, Arjunan et al. (2014) investigated the geometry, structural parameters, and vibrational frequencies of 2-hydroxy-4-methoxyacetophenone, providing insights into the effects of substituents on the benzene ring and their impact on the compound's properties (Arjunan et al., 2014).
Photosensitization Studies
Liu et al. (2015) explored 2'-methoxyacetophenone for its ability to photosensitize the triplet state of thymidine dinucleotides, demonstrating its potential in time-resolved experiments on triplet-sensitizing processes (Liu et al., 2015).
Chemical Reactions and Synthesis of Derivatives
Kobayashi and Kuraishi (1962) reported the synthesis of various acetophenone derivatives, including 2'-iodo-4'-methoxyacetophenone, through Friedel-Crafts reactions and Ullmann condensations (Kobayashi & Kuraishi, 1962).
Supramolecular Chemistry
Fielding et al. (2011) conducted studies on hydroxymethoxyacetophenone/β-cyclodextrin complexes, providing valuable information on the interactions and binding affinities of these compounds (Fielding et al., 2011).
Labelled Compound Synthesis
Baker, Brown, and Cooley (1988) described the synthesis of [13C]iodoform from [13C]acetophenone, further converting it to vinyl iodides including 2'-iodo-4'-methoxyphenyl[2'-13C]ethene, showcasing the compound's potential in isotope labeling studies (Baker et al., 1988).
Antialgal Activity
DellaGreca et al. (2001) synthesized phenanthrenes mimicking natural compounds found in Juncus effusus, including derivatives of 2-iodo-5-methoxyacetophenone, to investigate their antialgal activities (DellaGreca et al., 2001).
Neuroprotective and Cognitive-Enhancing Activities
Weon et al. (2013) isolated 2,3-dihydroxy-4-methoxyacetophenone from Cynenchum paniculatum, demonstrating its neuroprotective and cognitive-enhancing effects, which could be beneficial in treating Alzheimer's disease (Weon et al., 2013).
Phytoalexin Production
Kokubun, Harborne, and Eagles (1994) found that 2′,6′-dihydroxy-4′-methoxyacetophenone is produced as a phytoalexin in the roots of Sanguisorba minor in response to fungal inoculation or UV light irradiation, showcasing its role in plant defense (Kokubun et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2’-Iodo-4’-methoxyacetophenone is the GLP-1 receptor . This receptor plays a crucial role in glucose homeostasis and is a common target for diabetes treatment .
Mode of Action
2’-Iodo-4’-methoxyacetophenone interacts with its target by activating the GLP-1 receptor . This activation leads to an enhancement of neurotrophic signaling, antioxidant defense, and glyoxalase pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It upregulates the expression of anti-apoptotic proteins (Bcl-2) and downregulates the expression of apoptotic proteins (Bax, cytochrome c, caspase-3, caspase-9) . It also significantly upregulates the expression of neurotrophic factors, including GLP-1R, BDNF, p75NTR, p-TrkB, p-Akt, p-GK-3β, and p-CREB . Furthermore, it attenuates the production of ROS induced by MG and enhances antioxidant defenses, including Nrf2, HO-1, SOD, and GSH .
Result of Action
The activation of the GLP-1 receptor and the subsequent changes in cellular signaling pathways result in neuroprotective effects against MG toxicity . The compound increases cell viability and reduces apoptosis in SH-SY5Y cells exposed to MG .
properties
IUPAC Name |
1-(2-iodo-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZYEVZKQRWVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Iodo-4'-methoxyacetophenone |
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